Dalbergine

Vue d'ensemble

Description

Applications De Recherche Scientifique

La dalbérgine a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse d'autres néoflavonoïdes et coumarines.

Biologie : Étudié pour son rôle dans les mécanismes de défense des plantes et les interactions avec les herbivores.

Médecine : Enquêté pour ses propriétés antidiabétiques, anti-inflammatoires et antioxydantes potentielles.

5. Mécanisme d'Action

La dalbérgine exerce ses effets par le biais de diverses voies moléculaires :

Activité antidiabétique : La dalbérgine inhibe l'activité de l'alpha-amylase, réduisant la dégradation de l'amidon en glucose.

Activité antioxydante : Elle piège les radicaux libres et augmente la régulation des enzymes antioxydantes, protégeant les cellules du stress oxydatif.

Activité anti-inflammatoire : La dalbérgine inhibe la production de cytokines et de médiateurs pro-inflammatoires.

Mécanisme D'action

Target of Action

Dalbergin, a natural compound found in the heartwoods of Dalbergia sissoo, has been reported to exhibit potent osteogenic activities . It has also been identified as a potential antidiabetic agent . The primary targets of Dalbergin are the pancreatic β cells involved in insulin release and the bone cells involved in osteogenesis .

Mode of Action

Dalbergin interacts with its targets by inhibiting alpha-amylase activity and promoting glucose uptake . In the context of diabetes, Dalbergin has been found to inhibit alpha-amylase activity by 84.68±5.2% (IC 50 =0.0216 µg/mL) and promote glucose uptake by 158% over control . This interaction results in a reduction of blood glucose levels, making it a potential antidiabetic agent .

Biochemical Pathways

The biochemical pathways affected by Dalbergin primarily involve glucose metabolism and bone formation . By inhibiting alpha-amylase activity, Dalbergin reduces the breakdown of complex carbohydrates into glucose, thereby reducing blood glucose levels . Additionally, it promotes glucose uptake, further contributing to its antidiabetic effects . In terms of bone formation, Dalbergin has been shown to improve bone structure by forming new bone cells and reducing bone turnover rate .

Pharmacokinetics

Dalbergin belongs to the category of neoflavonoids, which are known for their low solubility and poor bioavailability . Research has shown that the bioavailability of dalbergin can be improved through the formulation of plga nanoparticles . In-vivo pharmacokinetics and bio-distribution experiments revealed that Dalbergin-loaded PLGA nanoparticles excelled pristine Dalbergin in terms of pharmacokinetic performance and targeted delivery .

Result of Action

The molecular and cellular effects of Dalbergin’s action are primarily observed in its antidiabetic and osteogenic activities . In the context of diabetes, Dalbergin has been observed to reduce blood glucose levels, body weight, total cholesterol, low-density lipoprotein, very low-density lipoprotein, blood urea, serum creatinine, serum glutamate oxaloacetic transaminase, serum glutamate pyruvate transaminase, and alkaline phosphatase levels . In terms of osteogenesis, Dalbergin has been shown to improve bone structure by forming new bone cells .

Action Environment

The action, efficacy, and stability of Dalbergin can be influenced by various environmental factors. For instance, the solubility and bioavailability of Dalbergin can be affected by the pH and temperature of the environment . Additionally, the presence of other compounds in the environment can also influence the action of Dalbergin. For example, the presence of galactose has been shown to enhance the targeted delivery of Dalbergin-loaded PLGA nanoparticles .

Analyse Biochimique

Biochemical Properties

Dalbergin interacts with various biomolecules, playing a significant role in biochemical reactions. For instance, it has been found to inhibit alpha-amylase activity, which is crucial in the breakdown of large, complex carbohydrates into simple sugars . This interaction suggests that Dalbergin may play a role in managing blood glucose levels, particularly relevant for diabetes treatment .

Cellular Effects

Dalbergin has been observed to have significant effects on various types of cells and cellular processes. In a study on hepatocellular carcinoma (HCC) cells, Dalbergin-loaded nanoparticles exhibited better therapeutic effectiveness against HCC compared to pristine Dalbergin . Furthermore, Dalbergin has been found to promote glucose uptake in cells, which could contribute to its antidiabetic potential .

Molecular Mechanism

At the molecular level, Dalbergin exerts its effects through various mechanisms. For instance, it has been found to inhibit alpha-amylase, an enzyme crucial for carbohydrate metabolism . This inhibition could lead to reduced breakdown of carbohydrates into simple sugars, thereby helping to manage blood glucose levels.

Dosage Effects in Animal Models

In animal models, the effects of Dalbergin can vary with different dosages. In a study involving Sprague-Dawley rats, Dalbergin was administered at doses of 5 mg/kg and 10 mg/kg for 14 days. The study found that Dalbergin administration led to a reduction in blood glucose levels, body weight, total cholesterol, and other metabolic parameters, indicating its potential antidiabetic effects .

Metabolic Pathways

Dalbergin is involved in various metabolic pathways. Its inhibition of alpha-amylase suggests a role in carbohydrate metabolism

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La dalbérgine peut être synthétisée par diverses méthodes. Une méthode notable implique la voie de la benzophénone, qui, bien que n'étant pas la plus avantageuse, est pratique pour la préparation de composés apparentés comme l'allo-dalbérgine . La synthèse implique généralement l'utilisation d'acide bromhydrique et de carbonate de potassium anhydre .

Méthodes de production industrielle : La production industrielle de dalbérgine est moins courante en raison de son abondance naturelle dans les espèces de Dalbergia. L'extraction du bois de cœur de Dalbergia latifolia est une méthode principale, suivie d'une purification à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La dalbérgine subit diverses réactions chimiques, notamment :

Oxydation : La dalbérgine peut être oxydée pour former des quinones.

Réduction : Les réactions de réduction peuvent convertir la dalbérgine en ses alcools correspondants.

Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels dans la molécule de dalbérgine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Substitution : Des réactifs comme le brome et le chlore sont utilisés pour les réactions d'halogénation.

Produits majeurs : Les produits majeurs formés à partir de ces réactions comprennent diverses coumarines et quinones substituées.

Comparaison Avec Des Composés Similaires

La dalbérgine est unique parmi les néoflavonoïdes en raison de sa structure et de ses activités biologiques spécifiques. Des composés similaires comprennent :

Dalnigrine : Présent dans Dalbergia nigra, connu pour ses propriétés anti-inflammatoires.

Mélanettine : Isolé de Dalbergia odorifera, présente une activité antioxydante.

Isoliquiritigénine : Un autre néoflavonoïde avec un potentiel antidiabétique significatif.

Activité Biologique

Dalbergin is a neoflavonoid compound primarily derived from various species of the genus Dalbergia, particularly Dalbergia odorifera. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The exploration of Dalbergin's potential therapeutic applications is ongoing, with significant findings emerging from various studies.

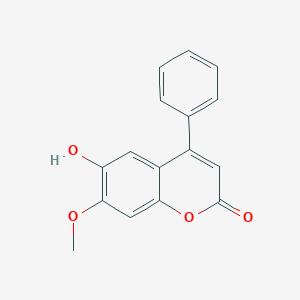

Chemical Structure and Properties

Dalbergin is characterized by its neoflavonoid structure, which lacks a hydroxyl group at the second position of the molecule. This structural feature contributes to its unique biological activities. The molecular formula of Dalbergin is C₁₅H₁₂O₄, and its chemical structure can be represented as follows:

Anticancer Properties

Dalbergin has demonstrated significant anticancer effects in various studies. For instance, research on the T47D breast cancer cell line revealed that Dalbergin exhibits cytotoxic effects, inhibiting cell viability and inducing apoptosis. The study indicated that Dalbergin could be a potential candidate for breast cancer treatment due to its ability to trigger apoptotic pathways in cancer cells .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have shown that Dalbergin possesses activity against bacteria and fungi, making it a promising agent for developing new antimicrobial therapies. Its effectiveness against Mycobacterium tuberculosis has also been highlighted, suggesting its potential role in treating tuberculosis .

Anti-inflammatory Effects

Dalbergin's anti-inflammatory properties have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it an attractive candidate for further research in this area .

Antioxidant Activity

The antioxidant capacity of Dalbergin has been confirmed through various assays. It scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage and related diseases. This property underlines its potential use in formulations aimed at combating oxidative stress-related conditions .

In Vitro and In Vivo Studies

Recent studies have employed both in vitro and in vivo models to assess the biological efficacy of Dalbergin:

- In Vitro Studies : Various cell lines have been used to evaluate the cytotoxic effects of Dalbergin. For example, HepG2 liver cancer cells showed significant sensitivity to Dalbergin treatment, indicating its potential for hepatocellular carcinoma (HCC) therapy .

- In Vivo Studies : Animal models have been utilized to study the pharmacokinetics and biodistribution of Dalbergin-loaded nanoparticles, revealing enhanced targeting capabilities when modified with galactose for liver-targeted delivery .

Case Studies

- Breast Cancer Treatment : A study on T47D cells demonstrated that Dalbergin effectively decreased cell viability by inducing apoptosis through caspase activation pathways.

- Tuberculosis Treatment : Another study highlighted the compound's inhibitory effects on Mycobacterium tuberculosis, suggesting its utility as a natural therapeutic agent against this pathogen.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

6-hydroxy-7-methoxy-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-15-9-14-12(7-13(15)17)11(8-16(18)20-14)10-5-3-2-4-6-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZELSOYQOIUPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331943 | |

| Record name | Dalbergin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-83-7 | |

| Record name | Dalbergin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dalbergin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Dalbergin?

A1: Dalbergin has the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol. [, , , , ]

Q2: What spectroscopic data is available for Dalbergin?

A2: Numerous studies have characterized Dalbergin using various spectroscopic techniques, including UV-Vis spectroscopy, infrared spectroscopy (IR), 1H-NMR, and 13C-NMR. These analyses provide insights into its structural features, functional groups, and chemical environment. [, , , , , ]

Q3: What is the solubility profile of Dalbergin in different solvents?

A3: Dalbergin exhibits varying solubility in different solvents. Research shows its solubility order in six pure solvents as: trichloromethane > propanone > ethyl ethanoate > methanol > hexane > water. []

Q4: How does the solubility of Dalbergin change with temperature?

A4: Studies demonstrate that Dalbergin's solubility in various solvents increases with increasing temperature. []

Q5: Has the stability of Dalbergin been investigated?

A5: While specific stability studies are limited in the provided research, its formulation into nanoparticles using poly(lactic-co-glycolic acid) (PLGA) suggests a degree of stability suitable for drug delivery applications. []

Q6: What biological activities have been reported for Dalbergin?

A6: Dalbergin has shown promising activities in various in vitro and in vivo studies, including anti-cancer, anti-inflammatory, anti-allergic, antioxidant, and osteoprotective effects. [, , , , , , ]

Q7: What are the potential therapeutic applications of Dalbergin?

A7: Based on its diverse biological activities, Dalbergin shows potential for treating various conditions, including osteoporosis, cancer (particularly breast cancer), inflammation, and allergies. [, , , , , , ]

Q8: How does Dalbergin exert its anti-cancer effects?

A8: Research suggests that Dalbergin may exert its anti-cancer effects by altering the mRNA levels of apoptosis-related proteins in breast cancer cells. It has also shown interactions with caspase 3 and 9 proteins, indicating its potential to induce apoptosis in hepatocellular carcinoma. [, ]

Q9: What is the mechanism behind Dalbergin's osteoprotective effects?

A9: Although the exact mechanism remains unclear, Dalbergin demonstrated significant osteoprotective effects in an ovariectomized model of osteoporosis. Further research is needed to elucidate the underlying molecular pathways. []

Q10: How does Dalbergin interact with its potential targets?

A10: Molecular docking studies suggest that Dalbergin can bind to specific proteins, including caspase 3 and 9, potentially contributing to its apoptotic effects in cancer cells. []

Q11: Are there any studies on the structure-activity relationship of Dalbergin?

A11: Yes, research has explored the impact of structural modifications on Dalbergin's anti-osteoporotic activity. Modifications to its core structure can influence its potency and efficacy. []

Q12: What strategies are being explored to improve Dalbergin's delivery and bioavailability?

A12: Research has explored encapsulating Dalbergin in galactose-modified PLGA nanoparticles. This strategy aims to enhance its solubility, bioavailability, and targeted delivery to liver cancer cells by utilizing the asialoglycoprotein receptor (ASGPR) present in hepatic cells. []

Q13: What is known about the toxicity and safety profile of Dalbergin?

A13: While the provided research primarily focuses on its beneficial effects, comprehensive toxicity studies are crucial to determine its safety profile, potential adverse effects, and long-term implications.

Q14: What analytical methods are used to characterize and quantify Dalbergin?

A14: Various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), UV-Vis spectroscopy, and NMR, are employed to identify, characterize, and quantify Dalbergin in different matrices. [, , , ]

Q15: What is the historical context and milestones in Dalbergin research?

A15: The research on Dalbergin dates back several decades, with early studies focusing on its isolation, structural elucidation, and chemical synthesis. [, , , , ] More recent research has explored its biological activities and therapeutic potential, particularly in the areas of cancer, osteoporosis, and inflammation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.